5-Fluoro-4-methyl-2-(methylthio)pyrimidine

Overview

Description

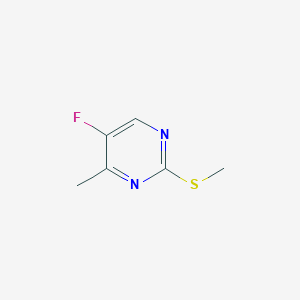

5-Fluoro-4-methyl-2-(methylthio)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a fluorine atom at position 5, a methyl group at position 4, and a methylthio group at position 2. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-2-(methylthio)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-(methylthio)pyrimidine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom at position 5 can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methylthio group at position 2 can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the methylthio group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (potassium carbonate).

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetonitrile, dichloromethane).

Reduction: Lithium aluminum hydride, solvents (ether, THF).

Major Products

Substitution: Amino or thiol-substituted pyrimidines.

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced methylthio derivatives.

Scientific Research Applications

5-Fluoro-4-methyl-2-(methylthio)pyrimidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may inhibit key enzymes involved in cellular processes, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

4-Methyl-2-(methylthio)pyrimidine: Lacks the fluorine atom at position 5.

5-Fluoro-2-(methylthio)pyrimidine: Lacks the methyl group at position 4.

5-Fluoro-4-methylpyrimidine: Lacks the methylthio group at position 2.

Uniqueness

5-Fluoro-4-methyl-2-(methylthio)pyrimidine is unique due to the combined presence of fluorine, methyl, and methylthio groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s reactivity and biological activity, while the methylthio group provides additional sites for chemical modification and metabolic transformations.

Biological Activity

5-Fluoro-4-methyl-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNS, with a molecular weight of approximately 162.19 g/mol. The compound features a pyrimidine ring, characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 4-position, and a methylthio group at the 2-position. This unique structure contributes to its biological activity and potential therapeutic applications.

Antitumor Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown promise in enhancing survival rates in animal models when administered at specific dosages. Its structural similarity to established chemotherapeutic agents like 5-fluorouracil (5-FU) suggests potential interactions with nucleic acid metabolism pathways, which are critical for cancer cell proliferation .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| L1210 Mouse Leukemia Cells | 0.4 |

| S. faecium | 0.00001 |

| Other Cancer Cell Lines | Varies (specific studies needed) |

The mechanism of action involves the compound's interaction with enzymes involved in nucleic acid metabolism. Similar to 5-FU, it may act as a mimetic for uracil, thereby inhibiting thymidylate synthase—an enzyme crucial for DNA synthesis . The fluorine atom's inductive effect enhances its reactivity, potentially leading to covalent binding with target enzymes.

Case Studies and Research Findings

- Cytotoxic Studies : A study demonstrated that the compound inhibited the growth of L1210 leukemia cells at concentrations as low as M . This highlights its potential as an effective antitumor agent.

- Comparison with Similar Compounds : In comparative studies, compounds structurally similar to this compound showed varying degrees of biological activity. For instance, derivatives like 5-fluorouracil exhibited high similarity in action but often with greater toxicity.

- In Vivo Studies : Animal model studies have indicated that administration of this compound can lead to enhanced survival rates when compared to controls receiving no treatment or traditional chemotherapy agents.

Future Directions

Further research is necessary to elucidate the specific interactions and mechanisms of action of this compound. Investigating its pharmacokinetics, optimal dosages, and potential side effects will be crucial for its development as a therapeutic agent.

Properties

IUPAC Name |

5-fluoro-4-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2S/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLECIUDZMBISNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.